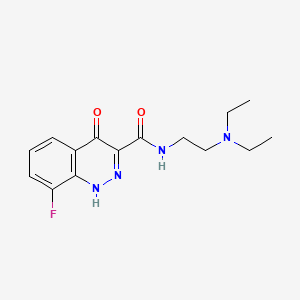
3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy- is a complex organic compound belonging to the cinnoline family. Cinnoline derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties . This compound, with its unique structure, has garnered interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy- typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized cinnoline derivatives .
Wissenschaftliche Forschungsanwendungen
3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminocinnoline-3-carboxamide: Another cinnoline derivative with similar pharmacological properties.
2 H-benzo[h]cinnolin-3-ones: Known for their high receptor binding affinity.
3 H-benzo[f]cinnolin-2-ones: Exhibits selectivity against various histamine receptor subtypes.
Uniqueness
3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy- stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other cinnoline derivatives .
Eigenschaften
CAS-Nummer |
187231-65-8 |
|---|---|
Molekularformel |
C15H19FN4O2 |
Molekulargewicht |
306.34 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-8-fluoro-4-oxo-1H-cinnoline-3-carboxamide |
InChI |
InChI=1S/C15H19FN4O2/c1-3-20(4-2)9-8-17-15(22)13-14(21)10-6-5-7-11(16)12(10)18-19-13/h5-7H,3-4,8-9H2,1-2H3,(H,17,22)(H,18,21) |
InChI-Schlüssel |
AAMDEFMSMSHHPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=NNC2=C(C1=O)C=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid](/img/structure/B14248540.png)
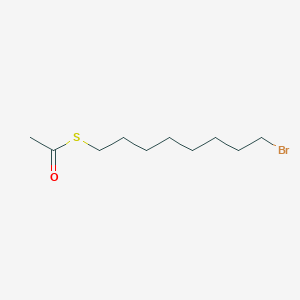
![[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14248548.png)
![Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol](/img/structure/B14248552.png)


![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid](/img/structure/B14248565.png)
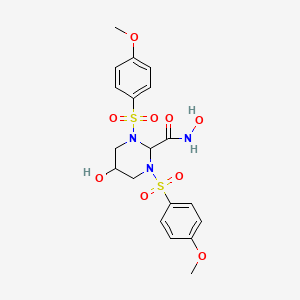

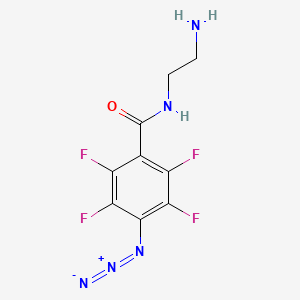

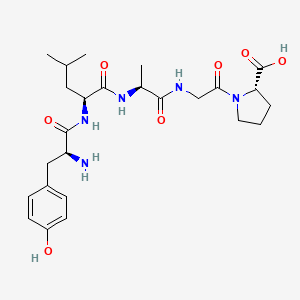
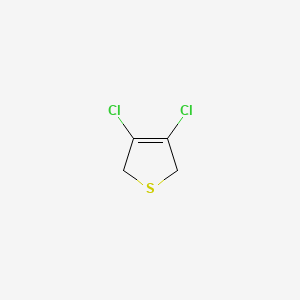
![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)
